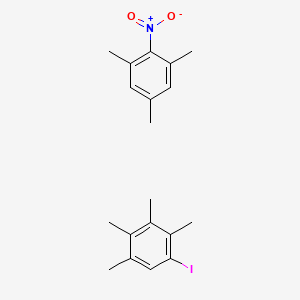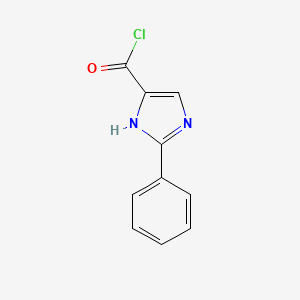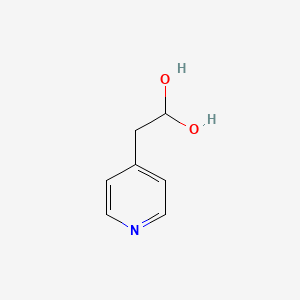
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate: is a complex organic compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in the synthesis may include tert-butyl chloroformate, diphenylmethanamine, and fluorinated aromatic compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other amino acid derivatives with fluorinated aromatic groups and tert-butyl protecting groups. Examples include:
- tert-Butyl (S)-2-((benzylidene)amino)-3-(2-fluorophenyl)propanoate
- tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-methoxyphenyl)propanoate
Uniqueness
The uniqueness of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H30FNO4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C28H30FNO4/c1-28(2,3)34-27(31)23(16-21-17-24(32-4)25(33-5)18-22(21)29)30-26(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,23H,16H2,1-5H3/t23-/m0/s1 |
InChI Key |
NSPLQDXBTLPVRI-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


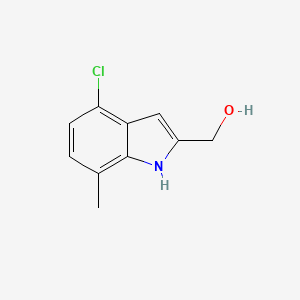
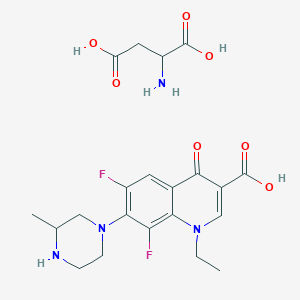
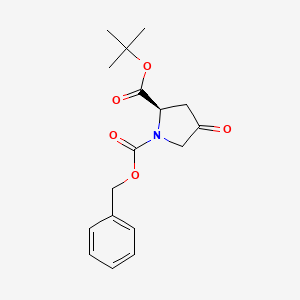

![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)

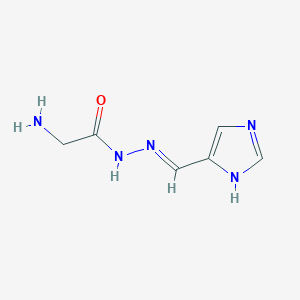

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
